Meta vs. Para Positional Isomerism: Differential Biological Annotation and Application Domain
The meta-carboxylate substitution of CAS 663611-45-8 directs this compound toward a general kinase inhibitor scaffold space, exemplified by its inclusion in Vertex patent WO 2004/016597 A2 as a protein kinase inhibitor intermediate [1]. In contrast, the para isomer (CAS 1026028-96-5) has been commercially developed and validated specifically as JAK1/2 ligand 1 for PROTAC (Proteolysis Targeting Chimera) conjugate synthesis, enabling targeted degradation of Janus kinases . The para isomer also possesses annotated CaMK2δ (Calcium/calmodulin-dependent protein kinase type II subunit delta) inhibitory activity in the ChEMBL database (CHEMBL402428), sourced from Bioorg. Med. Chem. Lett. 18: 2404-8 (2008) [2], while no such target annotation exists for the meta isomer. This divergence in biological annotation, despite identical molecular formula (C₁₇H₁₃N₃O₂) and molecular weight (291.30 g/mol), demonstrates that the carboxylate position is a decisive determinant of kinome targeting profile.
| Evidence Dimension | Biological target annotation and application domain |
|---|---|
| Target Compound Data | CAS 663611-45-8: General protein kinase inhibitor scaffold; cited in Vertex WO 2004/016597 A2 as synthetic intermediate; no specific kinase target IC₅₀ data published in peer-reviewed literature |
| Comparator Or Baseline | CAS 1026028-96-5 (para isomer): Validated JAK1/2 ligand 1 for PROTAC development; CaMK2δ inhibition annotated in ChEMBL (CHEMBL402428); commercialized as PROTAC building block by multiple vendors |
| Quantified Difference | Qualitative: Distinct and non-overlapping biological application domains — general kinase inhibitor scaffold (meta) vs. JAK1/2-targeted PROTAC ligand (para); zero shared target annotations across ChEMBL |
| Conditions | Patent literature and ChEMBL database annotation comparison (Bioorg. Med. Chem. Lett. 18: 2404-8, 2008 for CaMK2δ data) |
Why This Matters
Procurement of the meta isomer for JAK-pathway or PROTAC-related research would be scientifically invalid without de novo validation, as all published PROTAC and JAK ligand data reference the para isomer exclusively.
- [1] Vertex Pharmaceuticals Inc. (2004). Protein Kinase Inhibitors and Uses Thereof. WO 2004/016597 A2. Page 106 — 3-(2-Anilinopyrimidin-4-yl)benzoic acid as synthetic intermediate. View Source
- [2] BindingDB / ChEMBL. CHEMBL402428 — 4-[2-(Phenylamino)-4-pyrimidinyl]benzoic acid. CaMK2δ inhibition data from Bioorg. Med. Chem. Lett. 18: 2404-8 (2008). http://bdb2.ucsd.edu View Source
